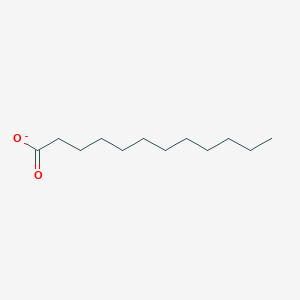

Dodecanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23O2- |

|---|---|

Molecular Weight |

199.31 g/mol |

IUPAC Name |

dodecanoate |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/p-1 |

InChI Key |

POULHZVOKOAJMA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dodecanoate and Its Derivatives

De Novo Biosynthesis Mechanisms of Dodecanoate

The biosynthesis of this compound and its derivatives in microbial systems is a complex process involving multiple enzymatic pathways. These pathways can be broadly categorized into those that build the this compound backbone de novo from simple precursors and those that modify this compound or its intermediates into various products, such as esters and polymers.

The formation of volatile esters, such as ethyl this compound, is a critical aspect of flavor and aroma production in many fermentative microbes, particularly yeasts like Saccharomyces cerevisiae. mdpi.com These esters are synthesized through an enzyme-catalyzed condensation reaction. kuleuven.be The key enzymes responsible for the formation of medium-chain fatty acid (MCFA) ethyl esters are acyl-CoA:ethanol O-acyltransferases (AEATases). kuleuven.bemdpi.com This reaction involves the transfer of a fatty acyl group from an acyl-coenzyme A (acyl-CoA) molecule, such as dodecanoyl-CoA, to ethanol. jmbfs.orgnih.gov

In yeast, two primary genes, EEB1 and EHT1, encode for these AEATases. jmbfs.orgnih.gov Studies have shown that Eeb1 is a major contributor to the synthesis of MCFA ethyl esters, while Eht1 plays a lesser role. jmbfs.org Deletion of the EEB1 gene in yeast leads to a significant reduction in the production of ethyl esters, including ethyl decanoate (B1226879). kuleuven.benih.gov The rate of this ester formation is dependent on the availability of the two substrates, the specific acyl-CoA and ethanol, as well as the activity of the AEATase enzymes. nih.govnih.gov However, research suggests that substrate concentration, particularly the availability of the acyl-CoA precursor, is often the limiting factor rather than the enzymatic activity itself. nih.gov

The biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, often begins with the condensation of two acetyl-CoA molecules. nih.gov This foundational pathway, known as PHA pathway I, is crucial for producing the short-chain-length (SCL) monomer, (R)-3-hydroxybutyryl-CoA (3HB-CoA). usm.my The process involves two key enzymes: β-ketothiolase (encoded by phaA) and NADPH-dependent acetoacetyl-CoA reductase (encoded by phaB). usm.myd-nb.infoasm.org

PHA synthases (PhaC) are the key enzymes that catalyze the final step of PHA biosynthesis: the polymerization of (R)-3-hydroxyacyl-CoA monomers into high-molecular-weight polyesters. frontiersin.orgoup.com These enzymes belong to the α/β-hydrolase superfamily and are classified into four classes based on their subunit composition and, critically, their substrate specificity. csic.esresearchgate.net

The class of the PHA synthase dictates the type of monomers that can be incorporated into the polymer chain. researchgate.net Class I, III, and IV synthases typically prefer short-chain-length (SCL) 3-hydroxyacyl-CoA monomers (3 to 5 carbon atoms). csic.esoup.com In contrast, Class II PHA synthases show a clear preference for medium-chain-length (MCL) monomers, which have 6 to 14 carbon atoms. csic.esoup.com This makes Class II enzymes particularly relevant to this compound, as they readily polymerize 3-hydroxyacyl-CoA monomers derived from it.

Pseudomonas species are well-known producers of MCL-PHAs and typically possess Class II PHA synthases. oup.com Studies using recombinant E. coli have shown that expressing the phaC1 or phaC2 gene from Pseudomonas aeruginosa results in high yields of PHA when this compound is supplied as the carbon source. csic.es Furthermore, engineering efforts have created chimeric PHA synthases by combining parts of different native enzymes. For example, a chimeric synthase created from Aeromonas caviae and Ralstonia eutropha enzymes was able to produce a PHA copolymer containing 3-hydroxyhexanoate (B1247844) (3HHx) and 3-hydroxyoctanoate (B1259324) (3HO) units from this compound, a feat not possible with the parent enzymes. researchgate.net

The provision of medium-chain-length (MCL) (R)-3-hydroxyacyl-CoA monomers, including those derived from this compound, for PHA synthesis is primarily accomplished through two main metabolic routes: the β-oxidation of fatty acids and the de novo biosynthesis of fatty acids.

The β-oxidation pathway is a major route for supplying monomers when fatty acids like this compound are used as a carbon source. oup.com A key enzyme in this pathway is (R)-specific enoyl-CoA hydratase (PhaJ), which converts trans-2-enoyl-CoA intermediates into the (R)-3-hydroxyacyl-CoA substrates required by PHA synthase. nih.govoup.com The gene phaJ was first identified in Aeromonas caviae, where it was shown to be essential for channeling intermediates from β-oxidation into PHA. nih.govasm.org The enzyme from A. caviae showed high activity for substrates with 4 to 6 carbon atoms. asm.org In Pseudomonas aeruginosa, multiple phaJ homologs have been identified with differing substrate specificities; for example, PhaJ1 is primarily involved in producing hydroxyoctanoyl-CoA, while PhaJ4 is more involved with hydroxydecanoyl-CoA. researchgate.net Co-expression of phaJ genes with a PHA synthase gene in recombinant E. coli enabled the accumulation of PHA from this compound. oup.comoup.com

The de novo fatty acid biosynthesis pathway allows for the production of MCL-PHAs from simple, unrelated carbon sources like glucose or gluconate. csic.esasm.org This pathway is linked to PHA synthesis by the enzyme (R)-3-hydroxyacyl-ACP thioesterase (PhaG). asm.orgnih.gov Intermediates of fatty acid synthesis exist as (R)-3-hydroxyacyl-acyl carrier protein (ACP) thioesters. nih.gov PhaG catalyzes the conversion of these intermediates into free (R)-3-hydroxyfatty acids. csic.es These are subsequently activated to their corresponding (R)-3-hydroxyacyl-CoA thioesters by an acyl-CoA ligase, making them available for polymerization by PHA synthase. csic.es The expression of phaG is therefore essential for producing MCL-PHAs, including polymers with this compound-derived units, from non-fatty acid precursors. asm.org

Microbial production of this compound-derived compounds is highly dependent on the available precursors and the substrate specificity of the key enzymes in the biosynthetic pathways. Microorganisms can utilize this compound directly or synthesize its derivatives from unrelated carbon sources.

When this compound or its esters like methyl laurate are supplied externally, they are typically catabolized via the β-oxidation pathway. oup.comresearchgate.net The intermediates of this cycle, such as trans-2-enoyl-CoA, are then channeled into PHA biosynthesis by the action of (R)-specific enoyl-CoA hydratases (PhaJ). oup.comresearchgate.net The composition of the resulting PHA polymer is directly influenced by the substrate specificity of both the PhaJ enzyme and the PHA synthase (PhaC). For instance, co-expression of different phaJ and phaC genes in E. coli fed with this compound resulted in the accumulation of various PHA copolymers, with monomer compositions reflecting the enzymes' preferences. oup.comoup.com Site-directed mutagenesis of the A. caviae PhaJ has been used to alter its substrate specificity, broadening its activity towards longer-chain monomers derived from this compound. nih.gov

Alternatively, when simple sugars like glucose are the precursor, this compound derivatives are built through the de novo fatty acid synthesis pathway. csic.esasm.org In this case, the chain length of the monomers produced is governed by enzymes like 3-ketoacyl-ACP synthase III (FabH) and acyl-ACP thioesterases. nih.govmdpi.com The (R)-3-hydroxyacyl-ACP intermediates are then diverted to PHA synthesis by the PhaG transacylase. asm.org

The table below summarizes the substrate specificities of key enzymes involved in this compound metabolism.

Precursor Utilization and Substrate Specificity in Microbial this compound Production

Glycerol (B35011) and Fatty Acid Derivative Assimilation

The synthesis of this compound-containing molecules, such as triglycerides, relies on the availability of glycerol and fatty acids. youtube.commdpi.com In many organisms, glycerol serves as the structural backbone for lipids. mdpi.com The process of lipogenesis, which is the formation of triacylglycerols, requires glycerol and its derivatives like glycerol phosphates, along with fatty acid esters. mdpi.com

The biosynthesis of triacylglycerols typically begins with glycerol-3-phosphate. Through the action of enzymes like glycerol-3-phosphate acyltransferase, a fatty acid is attached to the glycerol-3-phosphate, forming lysophosphatidic acid. Subsequent esterification with two more acyl-CoA molecules leads to the formation of a triacylglycerol, which can incorporate this compound as one of its fatty acid chains. In adipose tissue, where glycerol kinase is absent, dihydroxyacetone phosphate (B84403) (DHAP), a product of glycolysis, serves as the precursor for triacylglycerol synthesis.

Linoleic Acid Biotransformation to Dodecanedioic Acid

Dodecanedioic acid (DDA), a derivative of this compound with applications in the production of polymers like nylon, can be synthesized from the renewable resource linoleic acid. nih.govhep.com.cnnih.govgerli.com This biotransformation is achieved through a multi-enzymatic cascade that mimics the lipoxygenase pathway found in plants. nih.govhep.com.cnnih.gov

This complex pathway involves several key enzymes:

Lipoxygenase (LOX): This enzyme catalyzes the insertion of oxygen into polyunsaturated fatty acids like linoleic acid. nih.gov

Hydroperoxide Lyase (HPL): This enzyme cleaves the C-C bond in the hydroperoxide intermediate formed by LOX. nih.gov

Aldehyde Dehydrogenase (ALDH): This enzyme oxidizes the resulting aldehyde to a carboxylic acid. nih.gov

Double-bond Reductase: An endogenous enzyme in organisms like E. coli that reduces a double bond in the precursor molecule. nih.gov

The combination of these enzymatic activities allows for the conversion of linoleic acid into dodecanedioic acid. nih.gov

Genetic Engineering Strategies for Enhanced this compound Biosynthesis in Recombinant Organisms

Scientists have employed genetic engineering to enhance the production of this compound and its derivatives in recombinant organisms, particularly Escherichia coli. nih.govresearchgate.netplos.org These strategies often involve manipulating the native fatty acid synthesis (FASII) pathway. plos.org

One approach is to introduce specific thioesterases that can cleave the growing fatty acid chain at the desired length of 12 carbons, thus increasing the yield of this compound. nih.govnih.gov For instance, the overexpression of an acyl-ACP thioesterase from Anaerococcus tetradius (TesAT), Bryantella formatexigens (TesBF), or Bacteroides thetaiotaomicron (TesBT) has been shown to increase the production of short-chain fatty acids, including butyric acid, a precursor in some engineered pathways. plos.org

Further improvements in yield can be achieved by:

Deleting genes involved in fatty acid degradation: Knocking out genes like fadD and fadE, which are responsible for the initial steps of the β-oxidation pathway, prevents the breakdown of the newly synthesized this compound. plos.org

Overexpressing global transcriptional regulators: Increasing the expression of regulators like FadR, which activates fatty acid biosynthesis and represses degradation, can further boost production. plos.org

Optimizing cultivation conditions: Adjusting factors such as plasmid copy number and bioprocess parameters, like fed-batch cultivation under specific nutrient limitations, can significantly enhance the final titer of the desired product. plos.org

| Strategy | Description | Key Genes/Enzymes | Organism | Reference |

|---|---|---|---|---|

| Thioesterase Overexpression | Introduces enzymes that cleave fatty acids at a specific chain length, increasing the yield of C12 fatty acids. | 'TesA, BTE, phaJ3, phaC2 | E. coli | nih.govnih.gov |

| Deletion of Degradation Genes | Knocking out genes in the β-oxidation pathway to prevent the breakdown of this compound. | fadD, fadE, fadRABIJ | E. coli | nih.govplos.org |

| Overexpression of Regulators | Increasing the expression of transcriptional regulators that promote fatty acid synthesis and inhibit degradation. | fadR | E. coli | plos.org |

This compound Catabolic Pathways and Intermediary Metabolism

Just as organisms can build up this compound, they can also break it down to generate energy and produce building blocks for other molecules. The primary pathway for this degradation is β-oxidation.

Mechanisms of β-Oxidation in this compound Degradation

β-oxidation is a catabolic process that breaks down fatty acid molecules to produce acetyl-CoA. wikipedia.orgyoutube.com This process occurs in the mitochondria in eukaryotes and the cytosol in prokaryotes. wikipedia.org For this compound, this pathway systematically shortens the 12-carbon chain by removing two-carbon units in each cycle. wikipedia.org

The key steps in the β-oxidation of dodecanoyl-CoA (the activated form of this compound) are:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing FADH₂. wikipedia.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH. wikipedia.org

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.gov

This cycle repeats until the entire this compound chain is converted into six molecules of acetyl-CoA. wikipedia.org

Production of Intermediates from this compound Metabolism

The β-oxidation of this compound yields several important metabolic intermediates. The primary product of each cycle is acetyl-CoA. wikipedia.orgmatec-conferences.org This molecule can then enter the citric acid cycle to generate more energy in the form of ATP, NADH, and FADH₂. wikipedia.orgyoutube.commatec-conferences.org

In addition to acetyl-CoA, the β-oxidation process itself generates FADH₂ and NADH during the dehydrogenation steps. wikipedia.org These electron carriers are then used in the electron transport chain to produce a significant amount of ATP. youtube.com In some metabolic contexts, such as during periods of starvation, the excess acetyl-CoA can be diverted to produce ketone bodies in the liver, which can be used as an alternative fuel source by the brain and muscles. youtube.com

Diversion of this compound Metabolites into Cellular Components

The acetyl-CoA produced from this compound catabolism is a versatile molecule that can be channeled into various biosynthetic pathways. matec-conferences.org For example, it can serve as a building block for the synthesis of other fatty acids, steroids, and cholesterol. youtube.com

Furthermore, intermediates of this compound metabolism can be used for post-translational modifications of proteins, such as histone acetylation. nih.gov Studies have shown that lipid-derived acetyl-CoA can be a major source of carbon for histone acetylation, influencing gene expression. nih.gov This highlights a direct link between fatty acid metabolism and the epigenetic regulation of cellular processes. nih.gov In mycobacteria, the regulation of fatty acid catabolism is crucial for controlling the synthesis of virulence-associated lipids and mycolates, demonstrating the importance of diverting these metabolites for specific cellular functions. pnas.org

| Intermediate | Pathway of Production | Cellular Fate | Reference |

|---|---|---|---|

| Acetyl-CoA | β-oxidation | Citric acid cycle, ketone body synthesis, fatty acid synthesis, histone acetylation | wikipedia.orgyoutube.commatec-conferences.orgnih.gov |

| FADH₂ | β-oxidation (dehydrogenation) | Electron transport chain (ATP production) | wikipedia.org |

| NADH | β-oxidation (dehydrogenation) | Electron transport chain (ATP production) | wikipedia.org |

Comparative Analysis of this compound Metabolic Fluxes Across Diverse Organisms

This compound, the conjugate base of lauric acid, is a 12-carbon saturated fatty acid that serves as a key intermediate in the lipid metabolism of a wide array of organisms. Its metabolic fate varies significantly, reflecting the diverse biochemical capabilities and environmental adaptations of microbes and plants. This section explores the metabolic pathways of this compound and its derivatives, offering a comparative analysis of its metabolic fluxes.

Microbial this compound Metabolism

Microorganisms exhibit remarkable versatility in their utilization of this compound, employing it as a carbon and energy source, as well as a precursor for synthesizing valuable biopolymers. The metabolic pathways in several key microbial species are detailed below.

Saccharomyces cerevisiae

In the model eukaryote Saccharomyces cerevisiae, this compound is a known metabolite involved in several metabolic pathways. nih.govebi.ac.uk It serves as a precursor for the synthesis of various lipid compounds, including ethyl this compound, a volatile ester that contributes to the aroma profile of fermented beverages. asm.org The synthesis of dodecanoic acid and its subsequent conversion to esters are influenced by the cellular redox state, particularly the demand for NADH and NADPH. asm.org An increased demand for these cofactors can lead to a reduction in the formation of medium-chain fatty acids and their corresponding ethyl esters. asm.org

This compound is also channeled into the synthesis of neutral storage lipids and phospholipids (B1166683), which are essential components of cellular membranes. frontiersin.org The fatty acid metabolic pathway in S. cerevisiae involves the activation of fatty acids to their acyl-CoA derivatives, which are then either degraded through β-oxidation within peroxisomes or utilized for the synthesis of complex lipids in the endoplasmic reticulum and lipid droplets. frontiersin.org

Pseudomonas putida

Pseudomonas putida, a metabolically robust bacterium, can efficiently metabolize this compound, particularly for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.govasm.org These biopolyesters are accumulated as intracellular carbon and energy storage materials. When this compound is supplied as a carbon source, P. putida KT2442 can produce PHA containing monomers of 3-hydroxyhexanoate (HHx), 3-hydroxyoctanoate (HO), 3-hydroxydecanoate (B1257068) (HD), and 3-hydroxythis compound (HDD). nih.gov

Genetic engineering has been employed to enhance the metabolic flux towards specific PHA compositions. For instance, knocking out the fadA and fadB genes, which encode key enzymes of the β-oxidation pathway (3-ketoacyl-CoA thiolase and 3-hydroxyacyl-CoA dehydrogenase, respectively), in P. putida KT2442 significantly increases the accumulation of PHA with a high proportion of HDD monomers. nih.gov In such mutants, the HDD fraction can be substantially increased compared to the wild type. nih.gov Genome-scale metabolic models like iJN746 for P. putida KT2440 include the metabolic pathways for this compound, facilitating in silico analysis of its metabolic potential. ebi.ac.uk

| Organism | Key Metabolic Pathway | Primary this compound-Derived Products | Key Enzymes/Genes | Reference |

| Pseudomonas putida KT2442 | β-oxidation & PHA Biosynthesis | Poly(3-hydroxythis compound) and other mcl-PHAs | fadA, fadB, phaC1, phaC2, phaG, alkK | nih.govnrel.gov |

| P. putida KTOY06 (ΔfadA ΔfadB) | Weakened β-oxidation, Enhanced PHA Biosynthesis | PHA with high (41 mol%) 3-hydroxythis compound content | - | nih.gov |

Streptomyces jeddahensis

Streptomyces jeddahensis is an oleaginous bacterium capable of accumulating high levels of fatty acids. nih.gov This species can utilize a variety of carbon sources, including glucose and medium-chain fatty acid derivatives like hexanoate, octanoate, and decanoate, for lipid biosynthesis. mdpi.comresearchgate.netscilit.com While direct studies on this compound metabolism are limited, the efficient use of other medium-chain fatty acids suggests a robust capacity for their uptake and conversion into storage lipids, primarily triacylglycerols (TAGs). mdpi.comresearchgate.netscilit.com The metabolic pathway involves the activation of fatty acids and their subsequent incorporation into TAGs, a process that is influenced by temperature and the expression of key genes such as diacylglycerol acyltransferase (DGAT) and malonyl CoA-acyl carrier protein transacylase (fabD). mdpi.comresearchgate.netscilit.com

Escherichia coli

Wild-type Escherichia coli can utilize long-chain fatty acids, including this compound, as a sole source of carbon and energy under aerobic conditions. oup.com The metabolic route is the well-characterized β-oxidation pathway, which is regulated by the FadR repressor. oup.com The process begins with the activation of this compound to dodecanoyl-CoA by the long-chain-fatty-acid--CoA ligase, an enzyme encoded by the fadD gene. oup.comuniprot.org The resulting dodecanoyl-CoA is then degraded in a cyclical process involving enzymes encoded by genes such as fadE (acyl-CoA dehydrogenase). oup.comuniprot.org

Interestingly, E. coli also possesses a novel anaerobic pathway for fatty acid oxidation, which allows it to grow on fatty acids in the absence of oxygen, provided an alternative electron acceptor like nitrate (B79036) is available. nih.gov This anaerobic pathway is distinct from the aerobic one and involves different enzymes. nih.gov Furthermore, metabolic engineering of E. coli has enabled the production of polyhydroxythis compound from unrelated carbon sources like glucose by combining fatty acid biosynthesis with specific thioesterases and PHA polymerases. nih.gov

| Organism | Condition | Key Metabolic Pathway | Key Enzymes/Genes | Reference |

| Escherichia coli (Wild Type) | Aerobic | β-oxidation | fadD, fadR, fadE | oup.comuniprot.orguniprot.org |

| Escherichia coli | Anaerobic (with nitrate) | Anaerobic β-oxidation | yfcY, yfcX, ydiD | nih.gov |

| Escherichia coli (Engineered) | Aerobic | Fatty Acid Biosynthesis & PHA Synthesis | BTE (thioesterase), phaJ3 (hydratase), phaC2 (polymerase) | nih.gov |

This compound as a Plant Metabolite and its Role in Lipid Metabolism

This compound, in the form of its acid, lauric acid, is a significant metabolite in the plant kingdom, particularly as a major component of storage lipids in the seeds of certain species. nih.govatamanchemicals.comnih.gov The biosynthesis and incorporation of this compound into triacylglycerols (TAGs) are key aspects of plant lipid metabolism.

In most plants, de novo fatty acid synthesis in the plastids primarily produces 16- and 18-carbon fatty acids. oup.com However, in certain plant families, such as the Lauraceae (e.g., California bay) and some species of Cuphea, the fatty acid synthesis machinery is adapted to produce significant quantities of medium-chain fatty acids, including dodecanoic acid. oup.com This is largely determined by the activity of specific acyl-ACP thioesterases that terminate the fatty acid elongation at a chain length of 12 carbons. oup.com

Once synthesized, dodecanoyl-ACP is hydrolyzed, and the free dodecanoic acid is exported from the plastid to the endoplasmic reticulum. Here, it is activated to dodecanoyl-CoA and incorporated into TAGs. The selectivity of the enzymes involved in TAG assembly, such as glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT), plays a crucial role in determining the final fatty acid composition of the seed oil. oup.comresearchgate.net For example, in developing embryos of Cuphea lanceolata, the acyl-CoA utilization efficiency of GPAT favors decanoyl-CoA, a close relative of dodecanoyl-CoA. researchgate.net The metabolic decision between incorporating this compound into glycerides or channeling it towards further elongation and desaturation is a critical control point in plant lipid metabolism. annualreviews.org Furthermore, disruptions in mitochondrial function have been shown to impact the broader plant lipidome, including precursors to lipid synthesis such as decanoate and tetradecanoate, suggesting a complex interplay between different cellular compartments in regulating lipid metabolism. mdpi.com

| Plant Family/Genus | Key Metabolic Process | Primary this compound-Containing Product | Key Enzymes/Factors | Reference |

| Lauraceae, Cuphea spp. | De novo fatty acid synthesis & TAG assembly | Triacylglycerols (seed oil) | Acyl-ACP thioesterases, GPAT, LPAT | oup.comresearchgate.net |

Biological Roles and Functions in Non Human Systems

Dodecanoate in Cellular Signaling and Communication Pathways

This compound and its derivatives are integral to cellular signaling in a variety of non-human organisms, participating in pathways that regulate crucial cellular processes.

Phorbol esters containing a this compound group, such as 12-Deoxyphorbol-13-dodecanoate-20-acetate, are known activators of protein kinase C (PKC). ontosight.ai PKC is a critical enzyme in signal transduction cascades that control cellular responses like proliferation, differentiation, and apoptosis. ontosight.ai The activation of PKC by these this compound-containing compounds makes them valuable tools in biomedical research for studying these fundamental cellular processes. ontosight.aiontosight.ai

Lauric acid itself can function as a signaling molecule by interacting with G protein-coupled receptors (GPCRs), a large family of cell surface receptors that detect extracellular signals and activate internal cellular responses. nih.govnih.gov For instance, lauric acid can activate GPR84, a receptor expressed in leukocytes, which suggests a role in inflammatory responses. nih.govnih.gov While lauric acid (C12) itself may not activate GPR84 in all assay systems, medium-chain fatty acids with similar carbon chain lengths are effective agonists. nih.gov Additionally, this compound is involved in the signaling pathways of other free fatty acid receptors like GPR120 (FFAR4), which are important in metabolic regulation and anti-inflammatory processes. mdpi.comfrontiersin.org

In the realm of inter-organismal communication, this compound derivatives play a role in the complex interactions between plants and microbes. researchgate.net Volatile organic compounds, including esters of dodecanoic acid like ethyl this compound, are involved in the chemical signaling that can induce systemic resistance in plants against herbivores. researchgate.net Furthermore, some soil bacteria can produce isopropyl this compound as part of a mixture of volatile compounds that mediate communication and competition between different microbial species. nih.govebi.ac.uk Dodecanoic acid methyl ester has also been identified as a potential insect repellent, indicating its role in insect communication. researchgate.net

This compound Interactions with Biological Membranes and Lipid Structures

As a lipid itself, this compound readily interacts with biological membranes and other lipid structures, influencing their stability and dynamic properties.

Membrane Stabilization and Structural Contributions

Research using all-atom molecular dynamics simulations has demonstrated that lauric acid can stabilize complex lipid structures, such as amyloid-beta (Aβ42) oligomers and fibrils. nih.govbiorxiv.orgacs.orgbiorxiv.orgacs.org These studies found that lauric acid stabilizes both ring-like and barrel-shaped Aβ42 oligomer models, with a more pronounced effect on the barrel-like structures. nih.govbiorxiv.orgbiorxiv.org This stabilizing effect is significant as these oligomers are thought to interact with and disrupt cell membranes. nih.govbiorxiv.orgacs.orgbiorxiv.orgacs.org The presence of lauric acid was shown to increase the stability of fibrils constructed from S-shaped Aβ42 chains. nih.govacs.org This suggests that this compound can play a role in the self-assembly and structural integrity of these pathological protein aggregates within the lipid-rich environment of the brain.

The interaction of this compound with membranes is not limited to pathological structures. In studies on supported lipid bilayers, the addition of lauric acid can trigger the formation of three-dimensional membrane morphologies, which is a mechanism for regulating membrane stress. acs.org

This compound's Influence on Lipid Bilayer Dynamics

The fluidity of a biological membrane is crucial for its function, and the fatty acid composition of the membrane is a key determinant of this property. wikipedia.orgsavemyexams.com The incorporation of saturated fatty acids like this compound can influence the packing of lipids within the bilayer and thus affect its fluidity. nih.gov

Studies on the protozoan Tetrahymena have shown that when supplemented with lauric acid, the cells actively elongate and desaturate it to maintain the constant physical properties of their membrane lipids, indicating a homeostatic response to regulate membrane fluidity. nih.gov In contrast, some studies suggest that at lower concentrations, cis-unsaturated fatty acids have a fluidizing effect, while saturated fatty acids like lauric acid can increase membrane rigidity. frontiersin.orgfrontiersin.org The effect of a fatty acid on membrane fluidity is complex and depends on its concentration, the existing lipid composition of the membrane, and its interactions with other membrane components like cholesterol. mdpi.comresearchgate.netarxiv.orgacs.org For instance, cholesterol can disrupt the close packing of saturated fatty acid tails, thereby increasing membrane flexibility. savemyexams.com

Molecular dynamics simulations have been employed to understand these interactions at a molecular level, modeling the behavior of decanoate (B1226879) (a close analog of this compound) in lipid bilayers to characterize parameters like lipid order and tilt. nih.govnih.gov These computational approaches help to elucidate how the structural variations in lipids, including chain length and saturation, impact the dynamic properties of the membrane. arxiv.org

This compound in Microbial Physiology and Ecology

This compound and its derivatives have a profound impact on the physiology and ecological interactions of microorganisms, most notably through their antimicrobial properties and their ability to modulate microbial behaviors such as motility and biofilm formation.

Antimicrobial Activities of this compound Analogs Against Pathogenic Microorganisms

Lauric acid and its analogs are recognized for their potent antimicrobial activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov The C12 chain length of lauric acid is considered to be the most inhibitory among saturated fatty acids against Gram-positive organisms. nih.gov

The antimicrobial mechanism of lauric acid is often attributed to its ability to disrupt the microbial cell membrane. frontiersin.orgfrontiersin.orgresearchgate.net Its surfactant-like properties allow it to integrate into the lipid bilayer, leading to increased permeability, damage, and eventual lysis of the cell. frontiersin.orgfrontiersin.org

Several analogs of this compound have been investigated for their antimicrobial efficacy. Monolaurin (B1671894), the monoglyceride ester of lauric acid, is a well-known antimicrobial agent found in virgin coconut oil. researchgate.net Studies have shown that both lauric acid and monolaurin are effective against bacteria such as Staphylococcus aureus and fungi like Candida albicans. researchgate.net Other derivatives, such as glycerol (B35011) monolaurate (GML), also exhibit similar biological activities against plant pathogens like Phytophthora sojae. frontiersin.org

Recent research has explored the potential of formulating this compound analogs to enhance their antimicrobial effects. For example, chitosan-coated nanoparticles containing C12 fatty acids have shown efficacy against drug-resistant pathogens. biorxiv.org The table below summarizes the antimicrobial activity of some this compound analogs.

| This compound Analog | Target Microorganism(s) | Observed Effect | Reference(s) |

| Lauric Acid | Clostridium difficile | Inhibition of growth, induction of ROS, cell membrane damage | frontiersin.org |

| Phytophthora sojae | Inhibition of mycelial growth, sporangium and zoospore formation | frontiersin.org | |

| Gram-positive bacteria | Bactericidal | nih.gov | |

| Monolaurin | Staphylococcus aureus, Candida albicans | Antimicrobial | researchgate.net |

| Glycerol Monolaurate (GML) | Phytophthora sojae | Inhibition of mycelial growth | frontiersin.org |

| Methyl this compound | Aedes aegypti (insect repellent) | Biting deterrence | researchgate.net |

| Ethyl this compound (in chitosan) | Gram-positive/negative pathogens | Antibacterial activity | biorxiv.org |

| Degraded Limonoid Analogs (with this compound) | Staphylococcus aureus (including MRSA) | Antibacterial activity | nih.gov |

| 1-allyl-3-benzoylthiourea analogs | MRSA, S. typhi, E. coli, P. aeruginosa | In vitro antibacterial activity (for some analogs) | mui.ac.ir |

| Sodium Laurate | Streptococcus mutans biofilm | Antimicrobial activity | aimdrjournal.com |

This table is not exhaustive and represents a selection of findings.

Modulation of Microbial Motility and Biofilm Formation by this compound

Beyond direct antimicrobial action, this compound can also influence microbial community behaviors, which are often linked to pathogenicity. One such behavior is biofilm formation, a process where microbes adhere to surfaces and each other, forming a protective matrix that can confer resistance to antibiotics.

Several studies have demonstrated that lauric acid can inhibit biofilm formation in various pathogenic bacteria. In Clostridium difficile, lauric acid was shown to significantly reduce both the formation of new biofilms and the integrity of pre-formed biofilms in a dose-dependent manner. frontiersin.org Similarly, lauric acid, along with other medium-chain saturated fatty acids like undecanoic acid and N-tridecanoic acid, has been found to repress biofilm formation in Escherichia coli, including enterohemorrhagic E. coli (EHEC), without necessarily having a direct bactericidal effect at the concentrations tested. nih.govnih.govkoreascience.krjmb.or.kr

In addition to its effects on biofilms, this compound can also modulate microbial motility. In Campylobacter jejuni, lauric acid was found to effectively reduce the motility of all tested strains, which is significant as motility is often a prerequisite for initial surface colonization and biofilm formation. frontiersin.org

The table below highlights some of the research findings on the effects of this compound on microbial motility and biofilm formation.

| Compound | Target Microorganism | Effect on Biofilm/Motility | Reference(s) |

| Lauric Acid | Clostridium difficile | Reduced biofilm formation and preformed biofilms | frontiersin.org |

| Escherichia coli (including EHEC) | Repressed biofilm formation | nih.govnih.govkoreascience.krjmb.or.kr | |

| Campylobacter jejuni | Reduced biofilm biomass (strain-dependent), reduced motility | frontiersin.org | |

| Proteus mirabilis | Inhibited biofilm formation by regulating swarming and virulence | nih.gov | |

| Undecanoic Acid | Escherichia coli | Inhibited persister cell and biofilm formation | nih.govnih.govkoreascience.kr |

| N-Tridecanoic Acid | Escherichia coli | Inhibited persister cell and biofilm formation | nih.govnih.govkoreascience.kr |

This table provides a summary of selected research findings.

Effects on Microbial Cell Morphology and Viability

This compound, primarily in the form of lauric acid, exhibits significant antimicrobial properties by affecting the cell structure and viability of various microorganisms. nih.govatamanchemicals.com The efficacy of this compound as an antimicrobial agent is linked to its ability to interact with and disrupt the bacterial cell envelope, a complex structure that includes the cell wall and inner membrane. biorxiv.org

Research has shown that the interaction of surfactants like sodium laurate with bacteria is dependent on factors such as chain length, degree of unsaturation, charge, and concentration. biorxiv.org Studies on Escherichia coli have demonstrated a dose-dependent effect of sodium laurate on bacterial viability. biorxiv.org At a concentration of 20 mM, sodium laurate caused a significant decrease in the viable bacterial population, and at concentrations above this, it led to the complete death of the bacteria. biorxiv.org This is in contrast to sodium oleate, which showed minimal antibacterial activity under the same conditions. biorxiv.org

Molecular dynamics simulations have provided insights into the mechanism of action, revealing that laurate causes greater thinning and disorder of the bacterial inner membrane compared to oleate. biorxiv.org This disruption of the membrane's integrity is a key factor in its antimicrobial efficacy. Experiments with giant unilamellar vesicles further confirmed these findings, showing that laurate induced vesicle rupture at lower concentrations than oleate. biorxiv.org

The antimicrobial effects of this compound are not limited to bacteria. It has also been found to have activity against various pathogens, which is attributed to its conversion in the body to monolaurin, a compound with potent antibacterial, antiviral, and antifungal properties. elchemy.com This makes it effective against pathogens like Staphylococcus aureus and Candida albicans. elchemy.com

The table below summarizes the observed effects of sodium laurate on the viability of E. coli.

| Concentration of Sodium Laurate | Effect on E. coli Viability |

| < 10 mM | Small decrease in viable population |

| 20 mM | ~2 log order decrease in viable population |

| > 20 mM | Complete kill of bacteria |

Data sourced from contact time kill assays. biorxiv.org

This compound Functions in Plant Physiology and Development

This compound is a naturally occurring component in many plants, where it serves diverse and crucial functions, from being a major component of seed oils to participating in defense mechanisms. nih.govatamanchemicals.com

Role in Seed Oil Fatty Acid Composition and Accumulation

This compound, as lauric acid, is a primary constituent of the triglycerides in the seed oils of several plant species. wikipedia.org Oils with a high concentration of lauric acid are often referred to as lauric oils. wikipedia.org Notable examples include coconut oil and palm kernel oil, where lauric acid can constitute about half of the total fatty acid content. wikipedia.orgoilcocos.com

The accumulation of this compound in seed oils is a genetically determined trait that varies significantly among different plant species. The table below lists the percentage of lauric acid found in the oils of various plants.

| Plant Species | Common Name | Lauric Acid Percentage in Oil |

| Attalea speciosa | Babassu | 50% |

| Attalea cohune | Cohune palm | 46.5% |

| Astrocaryum murumuru | Murumuru | 47.5% |

| Cocos nucifera | Coconut | 45-53% wikipedia.orgoilcocos.com |

| Pycnanthus kombo | African nutmeg | - |

| Virola surinamensis | Wild nutmeg | 7.8–11.5% |

| Bactris gasipaes | Peach palm | 10.4% (seed) |

| Areca catechu | Betel nut | 9% |

| Phoenix dactylifera | Date palm | 0.56–5.4% (seed) |

| Macadamia integrifolia | Macadamia nut | 0.072–1.1% |

| Prunus domestica | Plum | 0.35–0.38% |

| Citrullus lanatus | Watermelon | 0.33% (seed) |

Data sourced from various botanical studies. wikipedia.org

In a study analyzing the volatile oil from the fruits of Hippophaë rhamnoides (Sea Buckthorn), ethyl this compound was identified as a notable component, constituting 3.7% of the oil. capes.gov.br

Involvement in Plant Defense Metabolite Synthesis

Plants synthesize a vast array of secondary metabolites to defend themselves against herbivores and pathogens. nih.govkdpublications.in Biotic stresses are known to trigger the production of various defense compounds, including phenolics and terpenoids. researchgate.net While this compound itself is a primary metabolite, it can be a precursor or a component of these defense-related molecules.

For instance, lipids, including fatty acids like this compound, are crucial components of cell membranes and play a role in plant defense responses to microbial pathogens by influencing membrane fluidity, stability, and permeability. frontiersin.org The synthesis of fatty acids is linked to protective mechanisms in plants. frontiersin.org

Upon attack by herbivores or pathogens, plants can release volatile organic compounds (VOCs) that can act as defense signals. nih.gov While specific studies detailing the direct role of this compound as a signaling molecule in plant defense are emerging, the presence of its esters, like ethyl this compound, in plant volatiles suggests a potential role. capes.gov.br

This compound as a Constituent of Plant Extracts

This compound, in the form of dodecanoic acid and its derivatives, has been identified as a constituent of various plant extracts that exhibit antimicrobial properties. ajol.infogoogle.com For example, a study on the stem bark extract of Cordia africana identified methyl-12-oxo-9-dodecanoate as one of the compounds in a fraction that showed antibacterial activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. ajol.info The pure isolate containing this this compound derivative exhibited a significant zone of inhibition, particularly against E. coli. ajol.info

Similarly, an analysis of leaf and stem bark extracts of Sarcocephalus latifolius identified decanoic acid (a related fatty acid) as a main constituent. researchgate.net These extracts demonstrated inhibitory effects on the growth of bacterial isolates. researchgate.net The essential oil from the inflorescence of the torch ginger plant also showed antibacterial activity, primarily against Gram-positive bacteria. tandfonline.com

Advanced Analytical Methodologies in Dodecanoate Research

Chromatographic Techniques for Dodecanoate Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. wikipedia.org It operates by distributing the components between two phases: a stationary phase and a mobile phase. wikipedia.org For this compound analysis, gas and liquid chromatography are particularly vital.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids like this compound. restek.comnih.gov Because fatty acids themselves are not typically volatile enough for direct GC analysis, they are commonly converted into more volatile derivatives, most often fatty acid methyl esters (FAMEs). restek.comnih.govshimadzu.com This derivatization process, often achieved through esterification, increases volatility and improves peak shape for more accurate analysis. restek.com

The GC separates the FAMEs based on their boiling points and interaction with the stationary phase of the GC column. nih.gov Following separation, the mass spectrometer fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, providing both identification and quantification. nih.gov GC-MS is ideal for analyzing small molecular metabolites under 650 daltons, a category that includes FAMEs. nih.gov The resulting chromatogram displays peaks corresponding to different compounds, such as methyl this compound, which can be identified by comparing their mass spectra with established libraries like the National Institute of Standards and Technology (NIST) database. nih.govgcms.cz This methodology is crucial for the detailed profiling of fatty acids in diverse samples, including those from biological systems like human feces or microorganisms. nih.govgcms.cz

Table 1: Examples of GC-MS Applications in this compound Research

| Application | Sample Type | Key Findings |

|---|---|---|

| Fatty Acid Profiling | Human Feces | Methyl this compound was identified as one of many bacterial fatty acid methyl esters. gcms.cz |

| Metabolite Profiling | Algal Biomass | A rapid GC-MS method was developed and optimized for the quantitation of FAMEs, including methyl this compound, from Scenedesmus dimorphus. csuohio.edu |

| Bioreactor Monitoring | Aqueous Phase from Bioreactor | A headspace solid-phase microextraction (SPME) arrow followed by GC-MS/MS was developed for the rapid and sensitive analysis of 24 FAMEs, demonstrating its utility in process control. nih.gov |

This table provides illustrative examples of how GC-MS is applied in the study of this compound and other fatty acids.

High-performance liquid chromatography (HPLC) is another cornerstone technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com Unlike GC, HPLC is suited for a wider range of molecules, including those that are non-volatile or thermally unstable, making it highly versatile. oxfordindices.comlabmanager.com The technique uses a liquid mobile phase to carry the sample through a column packed with a solid adsorbent stationary phase. wikipedia.org The separation is based on each component's differential interaction with the stationary phase. wikipedia.org

For fatty acids like this compound (also known as lauric acid), reversed-phase HPLC is a common approach. aocs.org In this mode, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. hplc.eu this compound can be analyzed on a mixed-mode column using a mobile phase of water, acetonitrile (B52724) (MeCN), and a buffer like ammonium (B1175870) formate. sielc.com Detection can be achieved using evaporative light scattering detectors (ELSD) or mass spectrometry (MS). sielc.comsielc.com HPLC is particularly valuable for separating complex mixtures of fatty acids and can even separate isomers that are challenging to resolve by other methods. aocs.orghplc.eucore.ac.uk

Table 2: HPLC Conditions for this compound (Lauric Acid) Analysis

| Column Type | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|

| Newcrom BH (mixed-mode) | Water, Acetonitrile (MeCN), Ammonium Formate | ELSD, CAD, ESI-MS | Analysis of lauric acid | sielc.comsielc.com |

| Newcrom R1 (reversed-phase) | Acetonitrile (MeCN), Water, Phosphoric Acid | UV, MS | Separation of dodecanoic acid | sielc.com |

This table summarizes typical column and mobile phase configurations for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Ester Profiling

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about a substance's structure and composition. mdpi.com For this compound, nuclear magnetic resonance and infrared spectroscopy are indispensable for detailed molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the structure of organic molecules. acdlabs.comresearchgate.net It exploits the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about a molecule's atomic arrangement and chemical environment. solubilityofthings.comlibretexts.org Modern NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments, can elucidate the structures of complex molecules, often using very small amounts of sample. acdlabs.comresearchgate.net

For this compound and its esters, ¹H and ¹³C NMR spectra provide definitive structural confirmation. The ¹H NMR spectrum shows signals for protons in different chemical environments, such as the terminal methyl (CH₃) group, the methylene (B1212753) (CH₂) chains, and the protons adjacent to the carboxyl or ester group. nih.gov The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. researchgate.net While specific experimental spectra for this compound itself are not always publicly available, predicted spectra and data for its derivatives, like hexyl this compound, are used in research to confirm product formation after chemical reactions. mimedb.orgrsc.org

Table 3: Predicted and Experimental NMR Data for this compound Derivatives

| Compound | Nucleus | Key Chemical Shifts (δ, ppm) | Solvent | Note |

|---|---|---|---|---|

| This compound | ¹³C | Not Available | H₂O | Predicted spectrum available in databases. mimedb.org |

| Hexyl this compound | ¹³C | 173.3 (C=O), 72.2 (-OCH₂-), 34.8-14.1 (alkyl chain carbons) | CDCl₃ | Experimental data from a synthesis study. rsc.org |

This table presents representative NMR data, highlighting the utility of this technique for the structural verification of this compound-containing compounds. Note that ¹H NMR shifts are approximate and based on general FAME spectra.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. eag.compressbooks.pub The method measures the absorption of infrared light by a sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. libretexts.orgucdavis.edu The resulting spectrum acts as a molecular "fingerprint." eag.com

In the context of this compound (dodecanoic acid), the FTIR spectrum clearly shows characteristic absorption bands. For the acid form, a strong peak around 1702 cm⁻¹ is assigned to the C=O stretching of the carboxyl group, while bands at 2918 and 2853 cm⁻¹ correspond to C-H stretching vibrations. researchgate.net When this compound coordinates with a metal ion, such as copper, to form a salt (e.g., copper this compound), the spectrum changes significantly. The C=O stretching band disappears and is replaced by two new bands, typically around 1586 cm⁻¹ (asymmetric COO⁻ stretch) and 1445 cm⁻¹ (symmetric COO⁻ stretch). researchgate.net This shift provides clear evidence of the interaction between the metal ion and the carboxylate group. researchgate.net

Table 4: Key FTIR Absorption Bands for Dodecanoic Acid and a Metal this compound

| Compound | Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Dodecanoic Acid | C=O | ~1702 | Carbonyl Stretch |

| Dodecanoic Acid | O-H | ~940 | OH-Deformation |

| Dodecanoic Acid | C-H | ~2918, 2853 | C-H Stretch |

| Copper this compound | COO⁻ (asymmetric) | ~1586 | Carboxylate Stretch |

This table, with data derived from a study on copper this compound, illustrates how FTIR spectroscopy can be used to analyze functional groups and their interactions with metal ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Omics-Based Approaches in this compound Research

"Omics" refers to fields of study that comprehensively characterize and quantify large sets of biological molecules. nih.gov These approaches, such as metabolomics and lipidomics, provide a system-wide view of cellular processes and have become powerful tools in this compound research. researchgate.netresearchgate.net Lipidomics, for instance, is the large-scale study of cellular lipids, providing a snapshot of the "lipidome." researchgate.netplos.org

These system-based analyses often utilize advanced analytical techniques like mass spectrometry coupled with chromatography (LC-MS or GC-MS) to identify and quantify hundreds of different molecules simultaneously. researchgate.netplos.orgdiva-portal.org In this compound research, omics approaches can reveal changes in its levels in response to certain conditions or treatments. For example, a metabolomics and lipidomics study on ulcerative colitis patients found that after 56 weeks of treatment, the level of this compound increased in patients in remission, approaching the levels seen in healthy controls. researchgate.net This suggests this compound could be a potential therapeutic target. researchgate.net Similarly, lipidomics has been proposed as a strategy to better understand lipid metabolism and gene function in bacteria by comparing the lipid profiles of different strains. nih.gov These powerful, high-throughput methods are opening new avenues for understanding the complex biological roles of this compound. nih.gov

Metabolomics Profiling of this compound in Biological Systems

Metabolomics provides a comprehensive, high-throughput analysis of the complete set of small-molecule metabolites (< 1.5 kDa) within a biological sample, known as the metabolome. researchgate.netmdpi.com This approach offers a real-time snapshot of physiological and pathological states, reflecting the net result of interactions between the genome and the environment. researchgate.net this compound, as a key fatty acid, is frequently identified and quantified in metabolomic studies to understand its role in cellular metabolism and its association with various biological conditions. nih.govtechscience.com

Untargeted metabolomics aims to measure as many metabolites as possible in a sample without a preconceived hypothesis, which can reveal novel biomarkers or perturbed metabolic pathways involving this compound. researchgate.net Targeted metabolomics, conversely, focuses on the precise and accurate quantification of a specific, predefined group of metabolites, including this compound, to test a particular hypothesis. mdpi.com

The primary analytical platforms used in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtechscience.com MS-based methods, often coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), are favored for their high sensitivity and broad coverage of metabolites. mdpi.comtechscience.com NMR is noted for its ability to provide detailed structural information and its non-destructive nature. nih.govtechscience.com In these analyses, this compound is identified based on its unique mass-to-charge ratio (m/z) and fragmentation pattern in MS, or its characteristic spectral signature in NMR.

Table 1: Key Analytical Platforms in Metabolomics for this compound Profiling

| Platform | Principle | Advantages for this compound Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties before detection by MS. techscience.com | High chromatographic resolution and extensive, standardized spectral libraries for confident identification. Requires derivatization for non-volatile compounds like this compound. techscience.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before MS detection. mdpi.com | Suitable for a wide range of metabolites, including non-volatile and thermally labile lipids, without derivatization. High sensitivity and specificity. mdpi.combiorxiv.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, requires minimal sample preparation, and provides detailed structural information. Generally less sensitive than MS. nih.govtechscience.com |

Lipidomics Investigations Incorporating this compound Species

Lipidomics is a specialized branch of metabolomics that focuses on the global analysis of lipids in a biological system. biorxiv.orgaocs.org Given the immense structural diversity of lipids, lipidomics aims to identify and quantify the full spectrum of lipid molecular species to understand their roles in health and disease. aocs.org this compound rarely exists solely as a free fatty acid in cells; it is typically esterified into more complex lipid structures. Lipidomics investigations are therefore crucial for understanding the functional roles of this compound by analyzing the specific lipid classes and molecular species that contain a dodecanoyl chain. biorxiv.orgplos.org

Advanced lipidomics research relies heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). plos.org This platform allows for the separation of different lipid classes (e.g., phospholipids (B1166683), triglycerides) and the detailed structural characterization of individual molecular species, such as identifying the specific fatty acids attached to a glycerol (B35011) backbone. biorxiv.orgavantiresearch.com For instance, an LC-MS/MS analysis can distinguish between different triglyceride species that may contain one, two, or three this compound moieties.

"Shotgun lipidomics" is another powerful approach that involves the direct infusion of a total lipid extract into a tandem mass spectrometer without prior chromatographic separation. aocs.org Identification and quantification are achieved through systematic and specific MS/MS scanning, which can provide a rapid and comprehensive profile of hundreds of lipid species, including those containing this compound. aocs.org

Table 2: Examples of this compound-Containing Lipid Species Investigated in Lipidomics

| Lipid Class | General Structure/Function | Example of this compound-Containing Species |

|---|---|---|

| Triglycerides (TG) | Energy storage lipids composed of a glycerol backbone esterified with three fatty acids. | Tridodecanoin (glycerol with three this compound chains) |

| Phosphatidylcholines (PC) | Major phospholipid components of cell membranes. | 1-Dodecanoyl-2-oleoyl-sn-glycero-3-phosphocholine |

| Wax Esters (WE) | Esters of a fatty acid and a fatty alcohol; serve various functions including energy storage and water repellency. | Arachidyl this compound biorxiv.org |

| Cholesteryl Esters (CE) | Formed by the esterification of cholesterol with a fatty acid; involved in cholesterol transport and storage. | Cholesteryl this compound |

| Ceramides (Cer) | A family of waxy lipid molecules composed of sphingosine (B13886) and a fatty acid; central to sphingolipid metabolism. | N-dodecanoylsphingosine (C12-Ceramide) |

Radiotracer Techniques for this compound Metabolic Pathway Elucidation

Radiotracer techniques are a fundamental tool for elucidating metabolic pathways by tracking the fate of a molecule through a series of biochemical reactions. bitesizebio.com This method involves introducing a compound labeled with a radioactive isotope into a biological system and monitoring the appearance of the radiolabel in downstream metabolites over time. slideshare.net It provides dynamic information about metabolic fluxes that cannot be obtained from static concentration measurements alone. bitesizebio.com

For this compound research, the molecule is typically synthesized with a radioactive isotope of carbon (Carbon-14, ¹⁴C) or hydrogen (Tritium, ³H). slideshare.netopenmedscience.com ¹⁴C is often preferred for tracing the carbon backbone of this compound as it is metabolically stable and less likely to be lost through exchange reactions compared to ³H. openmedscience.com

Once the radiolabeled this compound is administered to cells, tissues, or a whole organism, samples are collected at various time points. The metabolites are then extracted and separated using chromatographic techniques (e.g., HPLC, TLC). The presence and quantity of radioactivity in the separated fractions are measured using a scintillation counter or other radiation detectors. bitesizebio.com By identifying the chemical structures of the radioactive metabolites, researchers can map the specific pathways through which this compound is processed, such as beta-oxidation, elongation, or incorporation into complex lipids.

Table 3: Isotopes and Detection Methods in this compound Radiotracer Studies

| Isotope | Type of Radiation | Detection Method | Application in this compound Research |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Beta (β) particle | Liquid Scintillation Counting, Autoradiography | Tracing the carbon skeleton of this compound through metabolic pathways like beta-oxidation and synthesis of longer-chain fatty acids. slideshare.netopenmedscience.com |

| Tritium (³H) | Beta (β) particle | Liquid Scintillation Counting, Autoradiography | Labeling specific positions in the this compound molecule to study specific enzymatic reactions. slideshare.net |

| Phosphorus-32 (³²P) | Beta (β) particle | Liquid Scintillation Counting, Autoradiography | Used to trace the formation of this compound-containing phospholipids when administered as radiolabeled phosphate (B84403). slideshare.net |

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Chemical derivatization is a critical sample preparation step in the analysis of many metabolites, including this compound, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov The primary goal of derivatization is to modify the chemical structure of an analyte to improve its analytical properties. For fatty acids like this compound, this typically means increasing their volatility and thermal stability, which are necessary for analysis in the gaseous phase. nih.govrestek.com Derivatization can also improve chromatographic peak shape and enhance detection sensitivity. nicas-research.nl

The most common derivatization strategy for fatty acids is esterification to form fatty acid methyl esters (FAMEs). restek.comnist.gov This is often achieved by reacting the fatty acid with a reagent like methanolic sodium hydroxide (B78521) or boron trifluoride in methanol. restek.com The resulting methyl this compound is much more volatile than its free acid counterpart. nist.gov

Another widely used method is silylation, which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) are commonly used for this purpose. researchgate.net Different silylating agents can have different reactivities; for example, some studies have used HMDS to selectively derivatize free fatty acids while leaving their metal salts (soaps) unreacted, allowing for their distinct quantification. researchgate.net In situ derivatization, where the reaction occurs directly within the sample matrix before extraction, can also be employed to protect reactive analytes from degradation. mdpi.com

Table 4: Common Derivatization Strategies for this compound Analysis

| Strategy | Reagent(s) | Derivative Formed | Primary Analytical Platform | Purpose |

|---|---|---|---|---|

| Methylation | Boron trifluoride (BF₃)-methanol, Methanolic HCl | Methyl this compound (FAME) | GC-MS | Increases volatility and thermal stability for GC analysis. restek.com |

| Silylation | BSTFA, MSTFA, HMDS | Trimethylsilyl (TMS) this compound | GC-MS | Replaces acidic protons to increase volatility and improve peak shape. nih.govresearchgate.net |

| Alkylation | Tetramethylammonium hydroxide (TMAH) | Methyl this compound | Pyrolysis-GC-MS | Used in thermally assisted hydrolysis and methylation for complex matrices. nicas-research.nl |

| Acetylation | Acetic anhydride (B1165640) | N/A for free fatty acids; used for hydroxyl/amine groups on other molecules. | GC-MS | Protects reactive functional groups. mdpi.com |

Biotechnological and Industrial Applications of Dodecanoate and Its Derivatives

Production of Biodegradable Polymers and Bioplastics from Dodecanoate Precursors

The quest for sustainable alternatives to conventional plastics has spurred significant interest in biodegradable polymers. This compound and its derivatives are key monomers in the synthesis of these environmentally friendly materials.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. tandfonline.comvliz.be The properties of these bioplastics can be tailored by controlling the monomer composition. This compound serves as a crucial precursor for incorporating medium-chain-length (mcl) monomers, such as 3-hydroxythis compound (3HDD), into the PHA backbone. encyclopedia.pubmdpi.com

Research has demonstrated that various bacterial strains can utilize this compound as a carbon source for PHA production. For instance, Pseudomonas putida has been a workhorse in this field. When grown on this compound, P. putida KT2442 can produce PHA containing 3-hydroxythis compound (HDD) monomers. acs.org Genetic engineering has further enhanced the production of specific PHA compositions. By knocking out genes involved in the β-oxidation pathway, such as fadB and fadA in P. putida KT2442, researchers have successfully increased the molar fraction of HDD in the resulting PHA. acs.org For example, a fadB and fadA knockout mutant, KTOY06, produced PHA with a 35.7 mol% HDD fraction when this compound was the carbon source, a significant increase from the 7.5 mol% observed in the wild-type strain. acs.org

The following table summarizes the production of PHAs with this compound monomers by different microbial strains.

| Microbial Strain | Carbon Source | Key Genes/Modifications | Resulting PHA and Monomer Content |

| Pseudomonas putida KT2442 (wild-type) | This compound | - | PHA with 7.5 mol% 3-hydroxythis compound (HDD) |

| Pseudomonas putida KTOY06 (fadB and fadA knockout) | This compound | Deletion of fadB and fadA genes | PHA with 35.7 mol% HDD |

| Aeromonas hydrophila 4AK4 | This compound | Expression of phaC gene | Increased 3-hydroxyhexanoate (B1247844) (3HHx) fraction from 14 mol% to 23 mol% |

| Aeromonas hydrophila 4AK4 | This compound | Expression of phaC and phaJ genes | Enhanced P(3HB-co-3HHx) synthesis up to 64% of cell dry weight |

Poly(glycerol-dodecanoate) (PGD) is a thermosetting polyester (B1180765) synthesized from glycerol (B35011) and dodecanedioic acid, a derivative of this compound. nih.govnih.gov This biodegradable and biocompatible polymer has garnered significant attention in the field of polymer science and biomedical engineering. nih.govacs.org PGD exhibits unique shape memory properties, behaving as a stiff, elastic-plastic material at room temperature and transitioning to a compliant, non-linear elastic material at body temperature. nih.govnih.gov This temperature-responsive characteristic makes it a promising material for various applications, including medical devices and tissue engineering scaffolds. nih.govnih.gov

The synthesis of PGD involves a polycondensation reaction between glycerol and dodecanedioic acid. plos.orgplos.org The material properties of PGD, such as its mechanical behavior and degradation rate, can be tailored by adjusting the synthesis parameters, including the molar ratio of the monomers and the curing conditions (temperature and duration). nih.govnih.gov For instance, increasing the crosslinking density through different curing processes can enhance the stiffness and nonlinear strain stiffening behavior of PGD. nih.gov

Researchers have also explored the creation of PGD-based composites to further enhance its properties. For example, incorporating nano-hydroxyapatite (n-HA) into a poly(xylitol sebacate (B1225510) this compound) (PXSD) matrix, a similar polyester, has been shown to improve thermal properties and tensile strength. aip.org The degradation of PGD is primarily driven by surface erosion, and its mechanical integrity is largely maintained during this process. plos.org

The table below outlines the synthesis and key properties of Poly(glycerol-dodecanoate).

| Monomers | Synthesis Method | Key Properties | Potential Applications |

| Glycerol and Dodecanedioic acid | Polycondensation | Biodegradable, Biocompatible, Shape memory, Temperature-responsive mechanical behavior | Medical devices, Tissue engineering scaffolds |

Microbial Synthesis of Polyhydroxyalkanoates (PHAs) with this compound Monomers

This compound in Industrial Fermentation Processes

This compound and its esters play a significant role in various industrial fermentation processes, influencing the production of valuable compounds and serving as a carbon source for microbial growth and lipid accumulation.

In the context of cachaça production, studies have identified ethyl this compound as one of the key esters that differentiate samples produced by different yeast strains. rsdjournal.org The analysis of volatile compounds in virgin coconut oil, which can be produced through fermentation, has also detected the presence of dodecanoic acid and its ester, ethyl this compound. core.ac.ukresearchgate.net The metabolic pathways in yeast can convert fatty acids like dodecanoic acid into their corresponding ethyl esters through esterification with ethanol. The enzymes responsible for this conversion are crucial in shaping the final aromatic composition. Research on various microorganisms has shown that they can produce a range of VOCs, including esters, from different substrates. asm.org

The following table lists some volatile organic compounds, including this compound derivatives, identified in fermentation products.

| Fermentation Product | Key Volatile Organic Compounds Identified |

| Cachaça | Ethyl decanoate (B1226879), Ethyl this compound |

| Virgin Coconut Oil (fermentation method) | Acetic acid, Octanoic acid, Dodecanoic acid, Ethyl octanoate, Ethyl decanoate |

This compound, as a medium-chain fatty acid, can be utilized as a carbon source by various industrial microbial strains for the production of lipids. The efficiency of its conversion and its impact on the final lipid profile are areas of active research. Optimizing carbon sources is crucial for maximizing the yield and obtaining desired lipid compositions in industrial fermentation.

For instance, in the production of polyhydroxyalkanoates (PHAs), this compound has been used as the sole carbon source to produce specific types of mcl-PHAs. researchgate.net The β-oxidation pathway is the primary metabolic route for the breakdown of fatty acids like this compound, providing the necessary precursors for PHA synthesis. mdpi.com Genetic modifications aimed at weakening this pathway can redirect the carbon flow towards the accumulation of specific monomers. acs.org

Furthermore, dodecanoic acid and its esters have been used in various biotechnological applications as molecular tools and have been shown to be utilized by engineered Escherichia coli for the production of other valuable chemicals. moleculardepot.com The ability of certain microorganisms to grow on hydrocarbon-contaminated areas and utilize complex carbon sources like crude oil, which contains a mixture of hydrocarbons including dodecane, for the synthesis of biopolymers highlights the versatility of their metabolic pathways. bioline.org.br

The table below shows examples of using this compound as a carbon source for the production of valuable bioproducts.

| Industrial Strain/Organism | Carbon Source | Product |

| Pseudomonas putida | This compound | Medium-chain-length Polyhydroxyalkanoates (mcl-PHAs) |

| Aeromonas hydrophila | This compound | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) |

| Engineered Escherichia coli | Dodecanoic acid methyl ester | ω-aminododecanoic acid methyl ester (Nylon 12 monomer) |

Production of Volatile Organic Compounds (e.g., Ethyl Decanoate) in Yeast Fermentation

This compound in Bioremediation and Environmental Control Technologies

This compound and related compounds have shown potential in the field of bioremediation and environmental control. Certain microorganisms capable of degrading hydrocarbons can utilize these compounds, contributing to the cleanup of contaminated sites.

Research has shown that some halo-tolerant bacteria, such as Paenibacillus glucanolyticus, can degrade n-hexadecane, a long-chain alkane, into various metabolites, including methyl this compound. srce.hr This indicates that the metabolic pathways for hydrocarbon degradation can involve the formation of this compound derivatives. The ability of certain Pseudomonas species isolated from petroleum-contaminated soils to produce biopolymers using crude oil as a carbon source further underscores their potential in bioremediation. bioline.org.br These bacteria can break down complex hydrocarbons into simpler molecules, including fatty acids, which can then be channeled into metabolic pathways for the synthesis of products like PHAs.

Furthermore, some this compound-based compounds, such as sorbitan (B8754009) this compound, have been included in compositions used to enhance the biodegradation of hydrocarbon-contaminated soil and water. google.com These surfactant-containing adducts can help in the delivery of nutrients to microorganisms at the hydrocarbon-water interface, thereby stimulating their degradation activity. The antimicrobial properties of certain dodecanoic acid esters also suggest their potential application in controlling microbial growth in specific environmental contexts.

The following table provides examples of the role of this compound in bioremediation.

| Application | Microorganism/Compound | Mechanism/Role |

| Biodegradation of n-hexadecane | Paenibacillus glucanolyticus | Produces methyl this compound as a metabolite |

| Biopolymer production from crude oil | Pseudomonas spp. | Utilizes hydrocarbons, potentially forming this compound as an intermediate for PHA synthesis |

| Enhanced biodegradation of hydrocarbons | Sorbitan this compound | Acts as a surfactant in a urea-based adduct to improve microbial access to contaminants |

Degradation of Surfactants (e.g., Sodium Dodecyl Sulfate) by this compound-Metabolizing Microorganisms

Sodium dodecyl sulfate (B86663) (SDS), a widely used anionic surfactant in industrial and household products, can be metabolized by various microorganisms. fortunejournals.comhibiscuspublisher.comresearchgate.net The biodegradation of SDS is often initiated by the enzymatic action of alkyl sulfatases, which cleave the sulfate ester bond to yield 1-dodecanol (B7769020). fortunejournals.comhibiscuspublisher.comnih.gov Subsequently, alcohol dehydrogenases oxidize 1-dodecanol to dodecanal (B139956) and then to dodecanoic acid (the carboxylate form of this compound). fortunejournals.comnih.gov This dodecanoic acid is then typically utilized by the microorganisms as a carbon source through the β-oxidation pathway. fortunejournals.comnih.gov

Several bacterial genera, including Pseudomonas, Bacillus, Acinetobacter, and Klebsiella, have been identified as capable of degrading SDS. fortunejournals.comfrontiersin.orgresearchgate.netresearchgate.net For instance, Pseudomonas sp. C12B has been shown to extensively metabolize SDS, with a significant portion of the radiolabeled carbon from SDS being released as carbon dioxide. nih.gov Studies have also identified various Pseudomonas species, such as P. stutzeri and P. nitroreducens, isolated from wastewater treatment plants, that can utilize SDS as a substrate for growth under denitrifying conditions. researchgate.net The efficiency of SDS degradation can vary among different bacterial strains, with some isolates capable of degrading a high percentage of the surfactant in a short period. researchgate.netfrontiersin.org For example, some fast-degrading Pseudomonas isolates can utilize approximately 81% of SDS within 8 hours. frontiersin.org

The ability of microorganisms to metabolize this compound is a key step in the complete biodegradation of surfactants like SDS, highlighting the importance of these metabolic pathways in environmental remediation and waste treatment processes. fortunejournals.comhibiscuspublisher.com

Table 1: Microorganisms Involved in SDS Degradation and Key Metabolic Steps

| Microorganism Genus | Key Enzyme/Process | Metabolic Product | Reference |

|---|---|---|---|

| Pseudomonas | Alkyl sulfatase, Alcohol dehydrogenase | 1-dodecanol, Dodecanoic acid | fortunejournals.comnih.govresearchgate.net |

| Bacillus | SDS degradation | Not specified | fortunejournals.comresearchgate.net |

| Acinetobacter | SDS degradation | Not specified | fortunejournals.comresearchgate.net |

Material Science Applications of this compound and its Complexes

Copper this compound has been investigated as an environmentally friendlier antifouling pigment for marine coatings. scielo.brupc.eduresearchgate.net The primary advantage of this compound lies in its lower copper content and the biodegradable nature of the fatty acid component. scielo.brupc.edu Antifouling paints formulated with copper this compound have demonstrated significant efficacy in preventing the accumulation of marine organisms like barnacles and algae on submerged surfaces. scielo.brresearchgate.net

In studies comparing epoxy-based coatings containing copper this compound to commercial antifouling paints, the experimental formulations showed comparable performance over extended periods of immersion in seawater. scielo.brupc.edu A key finding was that the release of copper from the epoxy paint formulated with copper this compound was substantially lower—up to 73.5% less—than that of conventional copper-based paints. scielo.brupc.eduresearchgate.net This suggests a more prolonged and sustainable antifouling activity with a reduced environmental impact. The antifouling efficiency of these coatings was also found to be dependent on the concentration of copper this compound in the paint formulation. scielo.brupc.edu

Table 2: Performance of Copper this compound Antifouling Coatings